1-Bromo-2-(cyclopentyloxy)cyclopentane

Catalog No.
S13822873
CAS No.
M.F
C10H17BrO
M. Wt
233.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(cyclopentyloxy)cyclopentane

Product Name

1-Bromo-2-(cyclopentyloxy)cyclopentane

IUPAC Name

1-bromo-2-cyclopentyloxycyclopentane

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

InChI

InChI=1S/C10H17BrO/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10H,1-7H2

InChI Key

VRCJGOYEISFUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCCC2Br

1-Bromo-2-(cyclopentyloxy)cyclopentane is a chemical compound characterized by its unique structure, which includes a bromine atom and a cyclopentyloxy group attached to a cyclopentane ring. Its molecular formula is C10H15BrOC_{10}H_{15}BrO, and it features a bromo substituent at the first position and a cyclopentyloxy group at the second position of the cyclopentane ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties.

, primarily through nucleophilic substitution and elimination mechanisms. The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the formation of new compounds. For instance, treatment with strong bases can facilitate elimination reactions, potentially yielding alkenes. The elimination mechanism often follows the E2 pathway, where the bromine leaves simultaneously with the abstraction of a proton from an adjacent carbon atom .

Synthesis of 1-Bromo-2-(cyclopentyloxy)cyclopentane can be achieved through several methods:

  • Direct Bromination: Starting from 2-(cyclopentyloxy)cyclopentanol, bromination can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Alkylation Reactions: Cyclopentanol derivatives can be alkylated with bromoalkanes under basic conditions to introduce the bromo group effectively.
  • Ethers Formation: The cyclopentyloxy group can be introduced via etherification reactions using cyclopentanol and suitable alkyl halides under acidic or basic conditions.

These methods highlight the versatility of synthetic pathways available for constructing this compound.

1-Bromo-2-(cyclopentyloxy)cyclopentane has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural characteristics may allow it to act as a scaffold for drug design.
  • Materials Science: Compounds like this can be used in developing new materials with specific properties due to their unique chemical structure.

Several compounds share structural similarities with 1-Bromo-2-(cyclopentyloxy)cyclopentane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-methylcyclopentaneMethyl group instead of cyclopentyloxyMore sterically hindered
1-Chloro-2-(cyclopentyloxy)cyclopentaneChlorine instead of bromineDifferent leaving group
2-(Cyclobutoxy)cyclopentaneCyclobutyl ether instead of cyclopentylSmaller ring size affecting reactivity

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and potential applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

232.04628 g/mol

Monoisotopic Mass

232.04628 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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